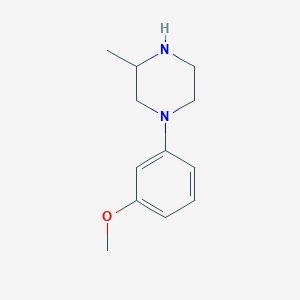

1-(3-Methoxyphenyl)-3-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-methylpiperazine |

InChI |

InChI=1S/C12H18N2O/c1-10-9-14(7-6-13-10)11-4-3-5-12(8-11)15-2/h3-5,8,10,13H,6-7,9H2,1-2H3 |

InChI Key |

BZWYIXIMMMTOBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenyl 3 Methylpiperazine

Strategic Syntheses of the 1-(3-Methoxyphenyl)-3-methylpiperazine Core Structure

Nucleophilic Substitution Approaches for Piperazine (B1678402) Ring Functionalization

The most direct methods for synthesizing this compound involve the N-arylation of 3-methylpiperazine. This transformation is typically achieved through modern cross-coupling reactions that form a carbon-nitrogen bond between the piperazine nitrogen and the aromatic ring of a 3-methoxy-substituted phenyl precursor, such as 3-bromoanisole (B1666278) or 3-chloroanisole.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction widely used for this purpose. wikipedia.orgnih.gov This method is valued for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to older techniques. wikipedia.orglibretexts.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often involves sterically hindered phosphines that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.orgrsc.org

Another established method is the Ullmann condensation , a copper-catalyzed reaction. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced the use of ligands and soluble copper sources, allowing the reaction to proceed under milder conditions, though often still requiring higher temperatures than the palladium-catalyzed alternatives. wikipedia.orgmdpi.com

| Reaction | Catalyst System | Typical Base | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., XPhos, BINAP) rsc.orgrsc.org | Strong, non-nucleophilic bases like NaOtBu or K2CO3libretexts.orgchemicalbook.com | Inert solvent (e.g., toluene, dioxane) at moderate temperatures (80-120 °C) chemicalbook.com | High yields, broad substrate scope, mild conditions wikipedia.org | Cost of palladium and ligands, sensitivity to air/moisture nih.gov |

| Ullmann Condensation | Copper source (e.g., CuI, Cu powder) often with a ligand (e.g., diamines) wikipedia.orgnih.gov | K2CO3, Cs2CO3mdpi.com | High-boiling polar solvents (e.g., DMF, NMP) at high temperatures (>150 °C) wikipedia.org | Lower catalyst cost (copper vs. palladium) wikipedia.org | Harsh conditions, often lower yields, limited substrate scope nih.govwikipedia.org |

Application of Condensation Reactions in Piperazine Synthesis

An alternative to functionalizing a pre-formed ring is to construct the piperazine ring itself with the desired substituents in place. Reductive amination is a powerful condensation strategy in this context. researchgate.net This approach can involve the reaction of a suitably substituted 1,2-diamine with a glyoxal (B1671930) derivative, followed by reduction. More commonly, it involves the stepwise alkylation and cyclization of precursors. For instance, a chiral diamine precursor can be reacted with a carbonyl compound, and the resulting intermediate is cyclized and reduced to form the piperazine ring. nih.gov While synthetically versatile, this approach can be more complex than direct N-arylation and may require more extensive protecting group strategies to ensure regioselectivity. researchgate.netmdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for 3-Methylpiperazine Derivatives

The methyl group at the C3 position of this compound creates a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as biological activity is typically stereospecific. orientjchem.org

Stereoselective Synthesis: This approach aims to create the desired enantiomer directly. A common strategy involves using a chiral starting material from the "chiral pool," such as a protected derivative of (S)-alanine or (R)-alanine. clockss.org The amino acid can be converted into a chiral 1,2-diamine precursor, which is then used to construct the piperazine ring, preserving the stereochemistry of the original material. whiterose.ac.uk

Chiral Resolution: This is the most common industrial method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org The process involves reacting the racemic piperazine derivative with a chiral resolving agent, typically a chiral acid like (+)-di-p-toluoyl-D-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid. orientjchem.orgwikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the chiral resolving agent is removed by treatment with a base to yield the desired pure enantiomer of the piperazine. acs.org

**2.2. Role of this compound as a Synthetic Intermediate

The primary value of this compound lies in its function as a versatile intermediate for constructing more complex molecules, particularly those with therapeutic potential.

Role of this compound as a Synthetic Intermediate

Utilization in the Preparation of Advanced Opioid Receptor Antagonists

This compound, particularly its (S)-enantiomer, is a crucial building block for a class of peripherally acting μ-opioid receptor antagonists. google.commedkoo.com These drugs are designed to block the effects of opioids in the gastrointestinal tract without crossing the blood-brain barrier, thereby mitigating side effects like constipation without affecting pain relief. medkoo.com

A prominent example is the synthesis of Alvimopan . medkoo.comacs.org In the synthesis of Alvimopan and related compounds, the secondary amine of the piperazine ring (the nitrogen at the 4-position) serves as a nucleophile. It is typically reacted with an appropriate electrophile, such as a protected amino acid derivative containing a leaving group, to build out the rest of the molecule. google.comgoogle.com The 3-methoxyphenyl (B12655295) group is often a precursor to a 3-hydroxyphenyl group, which is a common pharmacophore in opioid ligands. nih.govacs.org The methoxy (B1213986) group can be deprotected (converted to a hydroxyl group) in a later synthetic step.

Derivatization Strategies for Novel Chemical Entities

Beyond its role in synthesizing established drugs, this compound is a scaffold for creating novel chemical entities for drug discovery. The secondary amine of the piperazine ring is a convenient handle for a variety of chemical modifications. orientjchem.orggoogle.com

Common derivatization strategies include:

Alkylation: Introducing various alkyl or substituted alkyl chains via nucleophilic substitution with alkyl halides. mdpi.com

Reductive Amination: Reacting the amine with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives. mdpi.compurdue.edu

Acylation: Forming amides by reacting the amine with acyl chlorides or carboxylic acids (using coupling agents), which can introduce a wide range of functional groups. acs.org

Urea (B33335)/Thiourea (B124793) Formation: Reacting with isocyanates or isothiocyanates to generate urea or thiourea derivatives. sigmaaldrich.com

These strategies allow chemists to systematically modify the structure of the molecule to explore structure-activity relationships (SAR) and optimize properties like receptor binding affinity, selectivity, and pharmacokinetic profiles for various biological targets. acs.orgnih.gov

| Reaction Type | Reagent/Conditions | Product Class | Purpose |

|---|---|---|---|

| Alkylation | Substituted Propyl Bromide, K2CO3, Acetonitrile | N-Alkylpiperazines | Modify steric bulk and basicity mdpi.com |

| Acylation | Carboxylic Acid, BOP reagent, Et3N, THF | N-Acylpiperazines (Amides) | Introduce hydrogen bond donors/acceptors, explore SAR acs.orgnih.gov |

| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride | N-Alkylpiperazines | Introduce complex side chains mdpi.compurdue.edu |

| Urea Formation | Isocyanate, Dichloromethane | N-Carbamoylpiperazines (Ureas) | Create rigid linkers and potential hydrogen bonding motifs sigmaaldrich.com |

Advanced Catalytic Methods in Arylpiperazine Synthesis

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-nitrogen bonds, which are fundamental to the synthesis of arylpiperazines. Palladium-catalyzed coupling reactions and Mannich-type reactions represent two key strategies for the synthesis and functionalization of these scaffolds.

Palladium-Catalyzed Coupling Reactions for N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of C-N bonds. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate and has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. nih.gov

The synthesis of the core structure of this compound can be achieved by the N-arylation of 3-methylpiperazine with a suitable 3-methoxyphenyl halide, such as 1-bromo-3-methoxybenzene. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org

A variety of phosphine-based ligands have been developed to facilitate this transformation, stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. nih.gov The choice of ligand, base, solvent, and reaction temperature is crucial for achieving high yields and purity.

A specific example illustrating the synthesis of the closely related compound 1-(3-methoxyphenyl)piperazine (B98948) from piperazine and m-bromoanisole highlights the typical conditions for such a transformation. In this synthesis, a palladium-based catalyst was used in combination with a strong base, sodium tert-butoxide (NaOBut), in o-xylene (B151617) as the solvent. The reaction was heated to 120°C for 3 hours, resulting in a high yield of the desired product. chemicalbook.com These conditions can be adapted for the synthesis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | m-Bromoanisole | chemicalbook.com |

| Amine | Piperazine | chemicalbook.com |

| Catalyst | Palladium-based catalyst (0.5 mol% Pd atom/aryl halide) | chemicalbook.com |

| Base | Sodium tert-butoxide (NaOBut) | chemicalbook.com |

| Solvent | o-Xylene | chemicalbook.com |

| Temperature | 120°C | chemicalbook.com |

| Reaction Time | 3 hours | chemicalbook.com |

| Yield | 96% | chemicalbook.com |

Mannich-Type Reactions in Piperazine Functionalization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov This reaction is a powerful tool for the aminomethylation of various substrates and is widely used in the synthesis of pharmaceuticals and other biologically active molecules. oarjbp.comias.ac.in

In the context of this compound, the secondary amine at the N-4 position of the piperazine ring is available for participation in a Mannich reaction. This allows for the introduction of a variety of functional groups onto the piperazine scaffold, thereby enabling the synthesis of a diverse library of derivatives. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of the piperazine and formaldehyde (B43269). This electrophilic species then reacts with a nucleophilic carbon atom of an active hydrogen compound (a C-H acid). oarjbp.com

The scope of the Mannich reaction is broad, with a wide range of C-H acidic compounds serving as suitable substrates, including ketones, aldehydes, phenols, and various heterocyclic compounds. oarjbp.comnih.gov This versatility makes the Mannich reaction a valuable method for the late-stage functionalization of complex molecules containing a piperazine moiety. For instance, new phenolic Mannich bases have been synthesized through the reaction of a chalcone (B49325) derivative, paraformaldehyde, and various substituted piperazines, including 1-(3-methoxyphenyl)piperazine. This demonstrates the utility of this reaction in creating complex molecular architectures.

The general scheme for the Mannich functionalization of this compound would involve its reaction with formaldehyde and a suitable active hydrogen compound, leading to the introduction of a new substituent at the N-4 position.

| Component | Role | Example | Reference |

|---|---|---|---|

| Amine | Secondary amine for iminium ion formation | This compound | |

| Aldehyde | Source of the methylene (B1212753) bridge | Formaldehyde | oarjbp.com |

| Active Hydrogen Compound | Nucleophile (C-H acid) | Acetophenone, Phenol, Indole | oarjbp.comnih.gov |

Pharmacological Profiling and Molecular Target Elucidation

Characterization of Receptor Binding and Functional Activities

The pharmacological profile of 1-(3-Methoxyphenyl)-3-methylpiperazine and its analogues reveals complex interactions with key neurotransmitter systems, particularly the serotonin (B10506) and opioid receptors. Research into these interactions is crucial for understanding the compound's potential therapeutic applications and for the development of more selective and potent derivatives.

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for serotonin receptors. While specific binding data for this compound is not extensively detailed in the provided research, the broader class of (methoxyphenyl)piperazine derivatives has been thoroughly investigated, providing insights into its likely interactions.

The (methoxyphenyl)piperazine structure is a key component in many high-affinity 5-HT1A receptor ligands. semanticscholar.org Studies on related compounds, specifically those with a 2-methoxyphenylpiperazine moiety, have consistently demonstrated high potency and selectivity for the 5-HT1A receptor. semanticscholar.orgresearchgate.net For instance, linking this moiety via a propyl chain to various bulky carbocyclic structures, such as adamantane, results in ligands with binding affinities in the low nanomolar range (Kᵢ = 1.2 nM). semanticscholar.orgresearchgate.net The development of selective 5-HT1A receptor inhibitors is closely associated with the inclusion of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org Research on new (2-methoxyphenyl)piperazine derivatives has led to compounds that bind with high affinity (Kᵢ = 0.12-0.63 nM) to 5-HT1A receptors. nih.gov These findings suggest that the this compound scaffold is predisposed to significant interaction with the 5-HT1A receptor.

The interaction of arylpiperazines with 5-HT2 receptor subtypes can be complex, often exhibiting mixed agonist and antagonist activities. For example, meta-chlorophenylpiperazine (mCPP), a structurally related arylpiperazine, demonstrates a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov The anxiogenic effects of mCPP are attributed to its high affinity for 5-HT2C receptors. frontiersin.org Studies have shown that the ability of various antagonists to block the stimulus effects of mCPP is directly proportional to their 5-HT2C selectivity. nih.gov This dual activity profile at 5-HT2A and 5-HT2C receptors is a characteristic feature of some serotonergic arylpiperazines, suggesting that this compound may also possess modulatory effects on these receptor functions. nih.govnih.gov

Based on the behavior of related compounds, the functional profile of arylpiperazines can range from full agonism to antagonism. As noted, mCPP acts as an agonist at 5-HT2C receptors. nih.govfrontiersin.org In contrast, other derivatives have been developed as potent 5-HT1A receptor antagonists. For instance, p-MPPI, a more complex arylpiperazine, was developed as a selective 5-HT1A antagonist, showing no agonist activity and completely blocking the effects of the agonist (+/-)-8-OH-DPAT in functional assays. nih.gov The specific profile of this compound as an agonist or antagonist at various 5-HT receptor subtypes would require direct experimental evaluation.

While direct data on this compound's opioid activity is limited, research into its hydroxylated analogues has uncovered a significant and selective engagement with the kappa opioid receptor system.

Recent studies have identified N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which can be synthesized from this compound precursors, as a novel class of opioid receptor antagonists. nih.govacs.org A structure-activity relationship (SAR) study based on this scaffold led to the discovery of several potent and highly selective kappa opioid receptor (KOR) antagonists. nih.gov

These investigations revealed that while some initial analogues showed lower potency than existing KOR antagonists like JDTic, further modifications yielded compounds with subnanomolar antagonist potency at the kappa receptor. nih.govacs.org The analogue N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (designated 11a) demonstrated significant KOR antagonist properties. nih.gov Further optimization led to the 3-methylphenoxy analogue (11e), which emerged as the most potent KOR antagonist from this series, with exceptional selectivity against mu (μ) and delta (δ) opioid receptors. acs.org

| Compound | KOR Ke (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |

|---|---|---|---|---|

| JDTic-like analogue (10a) | 3.37 | - | - | nih.govacs.org |

| 3-Methylphenoxy analogue (11e) | 0.17 | 77-fold | 771-fold | acs.org |

The results indicate that the 3-methyl-4-(3-hydroxyphenyl)piperazine core, derived from this compound, is a promising scaffold for developing selective KOR antagonists. nih.govacs.org Several of the synthesized analogues displayed over 100-fold selectivity for the kappa receptor compared to the delta receptor and significant selectivity over the mu receptor. acs.org

Opioid Receptor System Engagement (μ, δ, κ)

General Opioid Receptor Ligand Properties of N-Substituted Piperazines

N-substituted piperazines represent a versatile class of compounds that have been investigated for their interactions with opioid receptors. Research into 1-substituted 4-(3-hydroxyphenyl)piperazines has identified them as pure opioid receptor antagonists. These compounds exhibit potent activity at the μ (mu), δ (delta), and κ (kappa) opioid receptors, with some analogues demonstrating potencies in the low nanomolar range.

The functional activity of these piperazine (B1678402) derivatives is influenced by the nature of the substituents on the phenyl ring. For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group (OCH₃), on the phenyl ring appears to support hydrogen bond formation with µ-opioid receptor subtypes, which is a key interaction for receptor binding and activity. This suggests that the electronic properties of the substituent are a critical determinant of the pharmacological profile. Furthermore, by modifying the side chains on the piperazine structure, researchers have been able to develop compounds with a balanced affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR), acting as MOR agonists and DOR antagonists.

Interaction with Other Biological Targets and Enzymes

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to interact with a wide array of biological targets beyond the opioid system.

The arylpiperazine motif is a key component in the design of various kinase inhibitors. nih.govmdpi.com While not always the primary pharmacophore responsible for inhibition, its inclusion in a molecule can be critical for achieving desired activity and properties. For example, the drug Doxazosin, which contains an arylpiperazine scaffold, has been shown to sensitize tumor cells to the tyrosine kinase inhibitor Osimertinib. mdpi.com

The compound 1-(3-Methoxyphenyl)piperazine (B98948) serves as a chemical intermediate in the synthesis of targeted anti-cancer drugs, including the kinase inhibitor Scemblix (asciminib). hsppharma.comhsp-pharma.com Asciminib is a STAMP inhibitor that specifically targets the myristoyl pocket of the BCR-ABL1 protein, locking the kinase in an inactive conformation. hsppharma.com This highlights the utility of the methoxyphenylpiperazine structure as a foundational element for building highly specific and potent kinase inhibitors.

Derivatives containing the arylpiperazine structure have been identified as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that plays a crucial role in the endocannabinoid system. clinmedkaz.org MAGL is a therapeutic target for neurodegenerative diseases, inflammation, and cancer. clinmedkaz.orgnih.gov

Studies on piperazine and piperidine (B6355638) triazole ureas have led to the development of potent MAGL inhibitors. clinmedkaz.org The arylpiperazine fragment is considered important for achieving adequate interaction with target receptors. clinmedkaz.org Furthermore, N-aryl piperazine-1-carboxamide (B1295725) analogues have been explored as potential MAGL inhibitors, indicating the broad applicability of this chemical class in targeting the enzyme. researchgate.net The development of multipotent compounds that combine MAGL inhibition with activity at other targets, such as dopamine (B1211576) receptors, has also been an area of active research. unisi.it

The piperazine scaffold has been incorporated into molecules designed to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. acs.orgmdpi.comresearchgate.net These isoforms are implicated in cancer progression, making them important therapeutic targets. acs.org

A series of compounds featuring arylpiperazine chains demonstrated nanomolar potency against hCA IX and hCA XII, while showing no significant activity toward the cytosolic isoforms hCA I and hCA II, indicating high selectivity. acs.orgresearchgate.net Structure-activity relationship (SAR) studies have provided insights into the molecular requirements for this activity. For instance, in one series of sulfonamide analogues, the replacement of a methoxy (OCH₃) group with a methyl (CH₃) group was found to reduce the inhibitory activity against CA enzymes. acs.org A U.S. patent also discloses piperazine derivatives with carbonic anhydrase inhibitory activity. google.com

Structure-Activity Relationship (SAR) Investigations

The biological activity of arylpiperazine derivatives is highly dependent on their chemical structure, including the substitution pattern on the aromatic ring.

Positional Isomerism of Methoxy Group on Phenyl Ring and its Impact on Activity

The position of the methoxy group on the phenyl ring of methoxyphenylpiperazine derivatives is a critical determinant of their binding affinity and selectivity for various biological targets.

| Compound | Substituent | D₃ Ki (nM) | D₂ Ki (nM) | Selectivity (D₂ Ki / D₃ Ki) |

|---|---|---|---|---|

| 6 | H | 2.5 | 140 | 56.0 |

| 7 | 2-OCH₃ | 0.8 | 15 | 18.8 |

In other research involving derivatives of natural products, compounds containing a 2-methoxyphenylpiperazine moiety were found to be the most active, while the corresponding 4-methoxyphenylpiperazine (para-substituted) analogues were less effective. nih.gov Similarly, in a series of P2X₇ receptor antagonists, the nature and position of substituents on the phenyl ring were found to have a fundamental influence on biological activity. acs.org These findings collectively underscore the significant impact of the methoxy group's positional isomerism on the pharmacological profile of arylpiperazine compounds.

Conformational Analysis of the Piperazine Ring and Phenyl-Nitrogen Bond Rotation

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, understanding the conformational preferences of the piperazine ring and the rotational freedom of the phenyl-nitrogen bond is crucial for deciphering its interaction with receptor binding sites.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize steric strain. nih.gov Infrared spectral and electric dipole moment measurements suggest that the substituent on the nitrogen atom of a piperazine ring generally prefers an equatorial position, similar to what is observed in piperidine. rsc.org In the case of this compound, the 3-methoxyphenyl (B12655295) group attached to one nitrogen and the methyl group at the 3-position will influence the conformational equilibrium of the chair form.

The geometry at the nitrogen atom connected to the phenyl group (the amidic nitrogen) tends to be planar, while the other nitrogen atom (non-amadic) is typically pyramidal. nih.gov The rotation around the bond connecting the phenyl ring to the piperazine nitrogen (the aryl-N bond) is another critical conformational parameter. This rotation determines the spatial orientation of the methoxy-substituted phenyl ring relative to the piperazine core, which can significantly impact how the molecule fits into a receptor's binding pocket. Computational studies, such as those employing density functional theory (DFT), can provide insights into the energy barriers associated with this rotation and identify the most stable rotational isomers.

Stereochemical Effects of the 3-Methyl Substituent on Pharmacological Potency

The introduction of a methyl group at the 3-position of the piperazine ring creates a chiral center, resulting in two stereoisomers: (R)-1-(3-Methoxyphenyl)-3-methylpiperazine and (S)-1-(3-Methoxyphenyl)-3-methylpiperazine. Stereochemistry often plays a pivotal role in pharmacology, as biological receptors are themselves chiral and can exhibit preferential binding to one enantiomer over the other.

The differential effects of stereoisomers on pharmacological potency are well-documented for related compounds. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence and orientation of methyl groups significantly influenced their opioid receptor antagonist properties. researchgate.net Similarly, the specific spatial arrangement of the 3-methyl group in this compound is expected to have a profound impact on its binding affinity and efficacy at its target receptors. One enantiomer may exhibit higher potency or a different pharmacological profile compared to the other due to a more favorable stereospecific interaction with the amino acid residues in the receptor's binding site. Determining the absolute configuration of the more active enantiomer is a key step in understanding the structure-activity relationship (SAR) and in the design of more selective and potent analogs.

Development of Pharmacophore Models for Receptor Binding

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. unina.it A pharmacophore model for this compound and related compounds would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

The development of such a model begins with a set of active compounds with known biological data. unina.itresearchgate.net The 3D structures of these molecules are aligned, and common chemical features are identified. unina.it For arylpiperazines, key pharmacophoric features often include:

An aromatic ring (the 3-methoxyphenyl group).

A hydrogen bond acceptor (the oxygen atom of the methoxy group).

A hydrophobic feature (the methyl group).

A positive ionizable feature (one of the piperazine nitrogens at physiological pH).

These models can be generated based on the structures of known ligands (ligand-based) or the structure of the target receptor (structure-based). nih.gov Once validated, a pharmacophore model can be used to screen large chemical databases to identify novel compounds that fit the model and are therefore likely to be active. nih.gov It also provides a framework for understanding the SAR of a series of compounds and for designing new molecules with improved affinity and selectivity. unina.it

Computational Approaches in Pharmacological Research

Computational chemistry and molecular modeling have become indispensable tools in modern pharmacological research, offering insights that complement experimental studies. These approaches are particularly valuable for understanding the molecular basis of drug action and for guiding the design of new therapeutic agents.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bdvets.orgnih.gov This method is instrumental in elucidating the binding mode of this compound at its molecular targets. The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. bdvets.orgindexcopernicus.com

Successful docking simulations can reveal key interactions, such as:

Hydrogen bonds: between the piperazine nitrogens or the methoxy oxygen and polar residues in the receptor.

Hydrophobic interactions: involving the phenyl ring and the methyl group with nonpolar residues.

π-π stacking: between the aromatic phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

The results of molecular docking can be further refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose. nih.govnih.govmdpi.com

| Interaction Type | Potential Ligand Feature | Potential Receptor Residue |

|---|---|---|

| Hydrogen Bond | Piperazine Nitrogens, Methoxy Oxygen | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Phenyl Ring, Methyl Group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netscilit.comnortheastern.edu These calculations can provide valuable information about the electronic structure, charge distribution, and reactivity of this compound. researchgate.net

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is related to the chemical reactivity and stability of the molecule. hakon-art.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can guide the understanding of intermolecular interactions.

Fukui functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack, providing insights into the molecule's reactivity. hakon-art.com

This information is crucial for understanding the intrinsic properties of the molecule that govern its interactions with biological targets. researchgate.netmdpi.com

| Descriptor | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and potential interaction sites. |

| Fukui Functions | Predicts sites of nucleophilic and electrophilic attack. |

Predictive Modeling (e.g., QSAR) for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscience.gov For this compound and its analogs, QSAR models can be developed to predict their pharmacological potency based on various molecular descriptors. mdpi.comnih.govmdpi.com

The process of QSAR modeling involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., HOMO/LUMO energies), and topological indices, are calculated for each compound. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govmdpi.com

A validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and optimizing the lead compound for improved potency and selectivity. mdpi.comnih.gov

Preclinical Evaluation in Biological Systems

In Vitro Assessment in Cellular and Subcellular Systems

Anticancer Activity Profiling in Diverse Cancer Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the specific anticancer activity of 1-(3-Methoxyphenyl)-3-methylpiperazine against various cancer cell lines. While numerous studies have investigated the cytotoxic effects of related phenylpiperazine derivatives, data pertaining to this specific compound remains unpublished. Research into the broader class of piperazine-containing molecules has shown a wide range of biological activities, including antiproliferative effects. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

Antimicrobial Properties and Efficacy Determination

There is no specific information available in the reviewed scientific literature regarding the antimicrobial properties of this compound. Studies on related compounds, such as certain meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment, have shown some antimicrobial activity. Similarly, various trimethoxyphenyl piperazine (B1678402) derivatives have been investigated for their antibacterial and antifungal effects. However, these findings are not directly applicable to this compound, and dedicated studies are required to determine its potential antimicrobial efficacy.

Neuroprotective Effects in Neuronal Cell Models

The neuroprotective potential of this compound in neuronal cell models has not been specifically documented in the available scientific research. The parent compound, 1-(3-methoxyphenyl)piperazine (B98948), is recognized as a versatile chemical building block used in the synthesis of various psychoactive agents and potential therapeutic compounds for neurological disorders. However, the introduction of a methyl group at the 3-position of the piperazine ring creates a new chemical entity, and its specific effects on neuronal cells are yet to be investigated and reported.

In Vitro Metabolism Prediction and Enzyme Induction Studies

Detailed in vitro metabolism and enzyme induction studies for this compound are not currently available in the public domain. Such studies are crucial for understanding the pharmacokinetic profile of a compound, including its metabolic pathways and potential for drug-drug interactions. While research on other piperazine derivatives exists, the metabolic fate of this compound remains to be elucidated through specific experimental investigation.

In Vivo Pharmacological Characterization in Animal Models

Behavioral Neuroscience Investigations for Central Nervous System Activity (e.g., Anxiolytic-like, Antidepressant-like Effects)

Specific in vivo studies investigating the behavioral neuroscience profile of this compound, including its potential anxiolytic-like or antidepressant-like effects in animal models, have not been reported in the scientific literature. The structural similarity to other centrally active phenylpiperazine compounds suggests that it might interact with neurotransmitter systems. However, without dedicated in vivo pharmacological studies, its specific effects on behavior and central nervous system activity remain unknown.

Pharmacokinetic and Metabolic Fate in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No publicly available studies describe the ADME profile of this compound in any preclinical species. Information regarding its absorption rates, tissue distribution, metabolic pathways, and routes of excretion has not been reported.

Identification and Profiling of Major Metabolites

There are no published data on the metabolic fate of this compound. Consequently, its major metabolites in preclinical species have not been identified or profiled. Research on related compounds, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), has shown that O-demethylation is a primary metabolic step, but it is unknown if this compound follows a similar pathway. nih.govresearchgate.net

Cytochrome P450 (CYP) Mediated Biotransformations

Specific data on the Cytochrome P450 enzymes responsible for the biotransformation of this compound is not available. Studies on analogous piperazine compounds frequently implicate CYP2D6 and other CYP enzymes like CYP1A2 and CYP3A4 in their metabolism. nih.govresearchgate.net However, without direct experimental evidence, the specific CYP isozymes involved in the metabolism of this compound remain unknown.

Use of Alternative In Vivo Models for Efficacy and Mechanistic Studies (e.g., Caenorhabditis elegans)

No research has been published detailing the use of Caenorhabditis elegans to evaluate the efficacy or study the biological mechanisms of this compound. While C. elegans is a well-established model for toxicological and mechanistic studies of other piperazine derivatives, demonstrating effects on development, reproduction, and locomotor activity, no such data exists for the specific compound . nih.gov

Future Research Directions and Translational Perspectives

Advanced Studies on the Pharmacodynamics and Mechanisms of Action of 1-(3-Methoxyphenyl)-3-methylpiperazine

While specific pharmacodynamic data for this compound is not extensively documented in publicly available literature, the broader class of arylpiperazines is well-characterized, offering a predictive framework for future research. Arylpiperazines are known to interact with a range of aminergic G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.com

Future advanced studies should prioritize comprehensive receptor profiling to elucidate the binding affinity of this compound across a panel of CNS targets. Based on the activities of structurally similar compounds, key targets for investigation would include various subtypes of dopamine, serotonin, and adrenergic receptors. nih.gov For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown high affinity for the D₂ receptor and moderate affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Similarly, N-phenylpiperazine analogues have been extensively studied as selective ligands for D₂ and D₃ dopamine receptor subtypes. nih.gov The introduction of a methyl group at the 3-position of the piperazine (B1678402) ring, as seen in N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, has been shown to yield potent kappa opioid receptor antagonists. acs.org

Table 1: Illustrative Receptor Binding Affinities (Kᵢ, nM) of Related Arylpiperazine Compounds

| Compound | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | α₁-Adrenergic Receptor |

|---|---|---|---|---|

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Derivative | High Affinity | Low-Moderate Affinity | Low-Moderate Affinity | Variable Affinity |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 nM (hD₂) | Data not available | Data not available | Data not available |

| N-phenylpiperazine benzamide (B126) analogue (Compound 6a) | >450-fold selectivity for D₃ over D₂ | Data not available | Data not available | Data not available |

This table presents data for related compounds to suggest potential target classes for this compound. Data sourced from multiple studies. nih.govnih.govresearchgate.net

Beyond initial binding assays, subsequent research must involve functional assays to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors. nih.gov Understanding the functional activity is critical, as it dictates the compound's therapeutic potential. For example, D₂ receptor antagonism is a hallmark of antipsychotic drugs, whereas 5-HT₁ₐ agonism is associated with anxiolytic and antidepressant effects. nih.gov Docking analyses can further illuminate the binding modes, identifying key interactions between the ligand and receptor residues, such as the interaction between the protonated piperazine nitrogen and aspartate residues in the receptor binding pocket. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

Given that this compound is primarily a research compound, it lacks established clinical indications. Therefore, the exploration of its therapeutic applications is a forward-looking endeavor based on the known pharmacology of its chemical class. The demonstrated affinity of arylpiperazines for dopaminergic and serotonergic receptors makes CNS disorders the most promising area for investigation. mdpi.com

Psychiatric Disorders: The multi-target receptor profile of many arylpiperazines is advantageous for treating complex psychiatric conditions like schizophrenia and depression. nih.gov Future research could explore the potential of this compound and its derivatives as multi-target antipsychotics or antidepressants, potentially offering improved efficacy and fewer side effects compared to more selective agents. nih.govresearchgate.net

Neurodegenerative Diseases: There is growing interest in piperazine-based compounds for the treatment of Alzheimer's disease. nih.gov Novel piperazine-based molecules have been designed to inhibit the aggregation of both amyloid-β and tau peptides, which are pathological hallmarks of the disease. nih.gov Another strategy involves creating hybrid molecules that combine a piperazine linker with moieties that inhibit cholinesterases and chelate metals, addressing multiple facets of Alzheimer's pathology. mdpi.com The this compound scaffold could serve as a core for developing such multi-target agents.

Inflammatory and Pain Conditions: Certain phenylpiperazine derivatives have been investigated for anti-inflammatory properties. neuroquantology.com Furthermore, the interaction of related scaffolds with kappa opioid receptors suggests a potential avenue for developing non-addictive analgesics. acs.org

Translational studies would involve evaluating lead compounds in established animal models for these conditions, such as using apomorphine-induced climbing models for antipsychotic activity or amyloid- and tau-expressing Drosophila models for Alzheimer's disease research. nih.govnih.gov

Development of Next-Generation Piperazine-Based Ligands

The this compound structure is a versatile template for chemical modification to generate next-generation ligands with optimized potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide this process. nih.gov

Key strategies for derivatization include:

Substitution at the N4-Position: The secondary amine at the N4 position of the piperazine ring is a prime site for modification. Attaching various chemical moieties via an alkyl linker can significantly alter the pharmacological profile. Long-chain aryl piperazines (LCAPs), for example, are a well-established source of potent 5-HT₁ₐ receptor ligands. nih.gov

Modification of the Phenyl Ring: Altering the substitution pattern on the 3-methoxyphenyl (B12655295) ring can fine-tune receptor affinity and selectivity. For instance, adding or moving halogen atoms or other functional groups can influence binding interactions. researchgate.net

Stereochemistry: The methyl group at the C3 position creates a chiral center. The synthesis and separate evaluation of the (R)- and (S)-enantiomers are crucial, as stereoisomers often exhibit different binding affinities and functional activities at chiral biological targets like GPCRs. nih.gov

The goal of these modifications is to develop compounds with improved profiles, such as multi-target ligands for complex diseases or highly selective ligands to minimize off-target side effects. nih.govmdpi.com For example, research into novel piperazine derivatives has yielded potent CXCR4 antagonists for potential use in HIV therapy and highly selective Tie-2 inhibitors for applications in oncology. nih.govnih.gov

Integration of Cheminformatics and Artificial Intelligence in Drug Design for Piperazines

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of piperazine derivatives and their biological activities. mdpi.com By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with potency, QSAR can predict the activity of virtual compounds, guiding the design of more effective molecules. mdpi.comresearchgate.net

Virtual Screening and Molecular Docking: Large chemical libraries can be computationally screened against the 3D structure of a target receptor (e.g., a dopamine or serotonin receptor) to identify potential hits. Molecular docking predicts the preferred binding orientation and affinity of a ligand, helping to rationalize SAR and prioritize compounds that are most likely to be active. nih.gov

De Novo Drug Design with Generative AI: Advanced AI and machine learning models, including generative models, can design entirely new molecules with desired pharmacological properties. gatech.edu These models can be trained on existing libraries of active piperazine compounds to "learn" the chemical rules for effective ligands and then generate novel structures optimized for specific criteria, such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. gatech.edu A recently developed method, PRODIGY, for instance, allows diffusion models to generate complex 3D molecular structures that adhere to specific, user-defined constraints. gatech.edu

By combining these computational approaches, researchers can explore chemical space more efficiently, reduce the number of compounds that need to be synthesized, and ultimately shorten the timeline for discovering next-generation piperazine-based therapeutics. nih.gov

Q & A

How can researchers optimize the synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine to improve yield and enantiomeric purity?

Basic Research Question

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including protection/deprotection of functional groups and chiral resolution. For instance, (2R)-4-(3-Methoxyphenyl)-3-methylpiperazine was synthesized via hydrolysis of a tert-butoxycarbonyl (Boc)-protected precursor using 1 N HCl in tetrahydrofuran (THF), followed by coupling with valine derivatives and borane-mediated reduction . To optimize yield:

- Reaction Solvents: Use THF for its ability to stabilize intermediates and enhance reagent solubility.

- Catalysts: Employ BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for efficient amide bond formation.

- Chiral Purity: Chiral HPLC or enzymatic resolution can isolate enantiomers, as demonstrated in the synthesis of related piperazine derivatives .

What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

Basic Research Question

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Proton NMR (¹H NMR) identifies substituent positions. For example, signals at δ 6.98 (d, 1H) and δ 3.30 (m, 3H) correspond to aromatic protons and piperazine methyl groups, respectively .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 278 [M+H⁺] observed in related compounds) .

- IR Spectroscopy: C-O (methoxy) and N-H (piperazine) stretches validate functional groups.

Resolving Data Conflicts: Cross-validate using X-ray crystallography (for solid-state structure) or computational modeling (DFT for electronic structure) .

What pharmacological mechanisms are associated with this compound, and how can its activity be validated in vitro?

Advanced Research Question

Methodological Answer:

Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors). For example, structurally similar compounds exhibit antiarrhythmic activity via ion channel modulation .

Validation Methods:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-LSD for serotonin receptors) to measure affinity.

- Functional Assays: Employ calcium flux or cAMP assays in transfected HEK293 cells.

- In Silico Docking: Predict binding modes using AutoDock Vina against receptor crystal structures (e.g., 5-HT2A) .

How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

Methodological Answer:

Sample Preparation:

- Extraction: Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.

- Derivatization: Enhance detectability via trifluoroacetylation of the piperazine nitrogen.

Quantification: - HPLC-UV/Vis: Use a C18 column with mobile phase (acetonitrile:ammonium formate buffer, pH 3.0) and detection at 254 nm.

- LC-MS/MS: Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 278 → 121 for fragmentation) for sensitivity .

How can contradictions in reported biological activity data for this compound be addressed?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from:

- Enantiomeric Impurities: Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) to assess individual activity .

- Assay Variability: Standardize protocols (e.g., NIH Assay Guidance Manual) for cell viability or receptor binding.

- Metabolite Interference: Use CYP450 inhibition assays (e.g., human liver microsomes) to identify active metabolites .

What strategies are effective for studying the metabolic stability and pharmacokinetics of this compound?

Advanced Research Question

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- CYP450 Profiling: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Pharmacokinetic Modeling: Apply non-compartmental analysis (NCA) to plasma concentration-time data from rodent studies.

How can researchers resolve challenges in separating this compound enantiomers for structure-activity relationship (SAR) studies?

Advanced Research Question

Methodological Answer:

- Chiral Stationary Phases: Use columns like Chiralcel OD-H with hexane:isopropanol (90:10) for baseline separation.

- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively esterify one enantiomer during synthesis .

- Crystallization: Screen chiral co-crystals with tartaric acid derivatives to isolate pure enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.